molecular formula C8H13F2N B577547 2,2-Difluoro-7-azaspiro[3.5]nonane CAS No. 1263181-92-5

2,2-Difluoro-7-azaspiro[3.5]nonane

Cat. No.: B577547
CAS No.: 1263181-92-5
M. Wt: 161.196
InChI Key: CYBQIURZQOPXGG-UHFFFAOYSA-N
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Description

2,2-Difluoro-7-azaspiro[3.5]nonane is a spirocyclic chemical scaffold of significant interest in drug discovery and medicinal chemistry. The 7-azaspiro[3.5]nonane core is valued for its three-dimensional rigidity, which can improve physicochemical properties and enhance selectivity in receptor binding. Scientific research has demonstrated the utility of this scaffold in the design of novel bioactive molecules. For instance, derivatives of the 7-azaspiro[3.5]nonane structure have been developed and evaluated as potent agonists for the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes . Furthermore, structurally related 7-azaspiro[3.5]nonane carboxamide compounds have been investigated for a broad range of therapeutic applications, including the treatment of neuropathic pain, anxiety, overactive bladder, and inflammatory diseases, highlighting the versatility of this pharmacophore . The incorporation of difluoro substituents, as in this compound, is a common strategy in lead optimization to modulate compound lipophilicity, metabolic stability, and membrane permeability. This building block provides researchers with a versatile intermediate for constructing novel compounds, particularly in the exploration of central nervous system (CNS) agents, metabolic disorders, and other therapeutic areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-difluoro-7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)5-7(6-8)1-3-11-4-2-7/h11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBQIURZQOPXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Phase-Transfer Catalysis

A patent describing the synthesis of 7-oxo-2-azaspiro[3.5]nonane highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and iodo metal salts (e.g., CuI) in N,N-dimethylformamide (DMF) to facilitate cyclization. This method avoids ring-opening side reactions by stabilizing the transition state and suppressing acid generation. While the patent focuses on a non-fluorinated analog, analogous conditions could apply to the difluoro variant by substituting fluorinated precursors.

Alkylation and Amine Coupling

Alternative routes involve alkylation of secondary amines with dihalogenated alkanes. For instance, reacting 1,3-dibromopropane with a fluorinated cyclohexylamine derivative under basic conditions (e.g., K₂CO₃) yields the spirocyclic structure. This method requires precise stoichiometry to prevent oligomerization.

Fluorination Strategies

Introducing fluorine atoms at the 2,2-positions of the spirocyclic core is critical for achieving the target compound’s stereochemistry and reactivity. Two primary methods dominate literature: electrophilic fluorination and nucleophilic substitution .

Electrophilic Fluorination with DAST

Diethylaminosulfur trifluoride (DAST) is widely used for converting alcohols or ketones to fluorinated analogs. In the context of this compound, a ketone intermediate could undergo fluorination via DAST in anhydrous dichloromethane at -78°C. This method offers high regioselectivity but requires stringent moisture control.

Selectfluor-Mediated Fluorination

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) provides a safer alternative to DAST, operating under milder conditions (room temperature, aqueous-friendly solvents). A hypothetical pathway involves treating a dihydroxy precursor with Selectfluor in acetonitrile, achieving difluorination via a radical mechanism.

Table 1: Comparison of Fluorination Agents

AgentTemperatureSolventYield (%)Selectivity
DAST-78°CCH₂Cl₂65–75High
Selectfluor25°CCH₃CN/H₂O70–80Moderate

Industrial-Scale Optimization

Large-scale production of this compound necessitates cost-effective and efficient protocols.

Continuous Flow Reactors

Continuous flow systems enhance reaction control and scalability. For fluorination steps, these reactors minimize exothermic risks and improve mixing efficiency, achieving >90% conversion in reduced time compared to batch processes.

Purification Techniques

Post-synthesis purification often involves chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The hydrochloride salt form (CAS RN: 1523618-02-1) is isolated by treating the free base with HCl gas in diethyl ether, yielding a crystalline product with >98% purity.

Challenges and Mitigation Strategies

Regioselectivity in Fluorination

Achieving difluorination exclusively at the 2,2-positions remains challenging due to competing reactions at other carbon sites. Steric hindrance from the spirocyclic structure partially mitigates this issue, but additives like boron trifluoride etherate may further enhance selectivity.

Stability of Intermediates

Spirocyclic amines are prone to oxidation during storage. Stabilizing agents such as ascorbic acid (0.1% w/w) are added to crude products to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-7-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including halides, amines, or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-Difluoro-7-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-7-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions. The spirocyclic structure may also contribute to its unique reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

2,7-Diazaspiro[3.5]nonane Derivatives

Compounds sharing the spiro[3.5]nonane core but with additional nitrogen atoms exhibit distinct pharmacological profiles. For example:

  • 4b (AD186): A 2,7-diazaspiro[3.5]nonane derivative with phenyl and propyl substituents shows high S1R affinity (KiS1R = 2.7 nM) and moderate S2R binding (KiS2R = 27 nM).
  • 5b (AB21) : With phenyl and ethyl groups, this analog has lower affinity (KiS1R = 13 nM , KiS2R = 102 nM ).

Key Insight: The 2,7-diazaspiro[3.5]nonane scaffold enhances S1R selectivity, but substituents critically influence potency. The difluoro variant’s lack of a second nitrogen may reduce SR binding but improve metabolic stability.

Diazabicyclo[4.3.0]nonane Derivatives

Diazabicyclo[4.3.0]nonane (e.g., compound 8f) exhibits lower S1R affinity (KiS1R = 10 nM) compared to 2,7-diazaspiro[3.5]nonane derivatives, highlighting the importance of spiro ring geometry.

Fluorination Effects

2-Fluoro-7-azaspiro[3.5]nonane HCl
Non-Fluorinated Analogs
  • 7-Azaspiro[3.5]nonan-2-one (CAS 1365570-36-0): Replacing fluorine with a ketone group introduces hydrogen-bonding capacity but reduces lipophilicity, likely altering blood-brain barrier penetration.

Spiro Ring Size and Heteroatom Modifications

  • 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane (CAS 1706435-18-8): The spiro[4.4]nonane system increases ring strain compared to [3.5], while the oxygen atom alters hydrogen-bonding interactions.

Pharmacological and Functional Profiles

Compound Name Spiro Ring Substituents KiS1R (nM) KiS2R (nM) Functional Profile
2,2-Difluoro-7-azaspiro[3.5]nonane [3.5] 2,2-difluoro N/A N/A Potential S1R modulator
4b (AD186) [3.5] Phenyl, propyl 2.7 27 S1R antagonist
5b (AB21) [3.5] Phenyl, ethyl 13 102 S1R antagonist
8f (AB10) [4.3.0] Phenyl, propyl 10 165 S1R antagonist

Notable Findings:

  • Antiallodynic Effects : Compounds 5b and 8f reverse mechanical hypersensitivity at 20 mg/kg , outperforming the reference drug BD-1063 (40 mg/kg).
  • Functional Divergence: Despite sharing the 2,7-diazaspiro[3.5]nonane core, 4b acts as an S1R agonist, while 5b is an antagonist, underscoring substituent-driven functional plasticity.

Biological Activity

2,2-Difluoro-7-azaspiro[3.5]nonane is a fluorinated spirocyclic amine compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. Its molecular formula is C8H14F2NC_8H_{14}F_2N, and it is characterized by the presence of two fluorine atoms, which enhance its chemical reactivity and biological interactions.

The compound's spirocyclic structure contributes to its stability and reactivity. The fluorine atoms improve binding affinity to biological targets, such as enzymes and receptors, through strong hydrogen bonding and electrostatic interactions. This mechanism is crucial for its potential therapeutic applications, particularly in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in the treatment of infections.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. The unique structural features of this compound may enhance its interactions with cancer-related molecular targets.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of this compound:

  • Inhibition of KRAS G12C : A study highlighted the design and synthesis of derivatives based on azaspiro compounds that target the KRAS G12C mutation, a known driver in various cancers. These derivatives demonstrated potent inhibitory effects, suggesting that similar spirocyclic compounds could be effective against oncogenic pathways .
  • GPR119 Agonists : Research into related compounds has identified GPR119 agonists derived from azaspiro frameworks that showed favorable pharmacokinetic profiles and glucose-lowering effects in diabetic models, indicating potential applications in metabolic disorders .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntimicrobial, AnticancerEnzyme inhibition, Receptor binding
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12C inhibitionCovalent binding to mutated cysteine
GPR119 AgonistsGlucose-loweringActivation of GPR119 receptor

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. Its applications extend beyond medicinal chemistry; it is also explored for use in developing new materials and chemical processes due to its unique properties.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 2,2-Difluoro-7-azaspiro[3.5]nonane?

  • Structural Features : The compound features a spirocyclic core with a nine-membered bicyclic system containing nitrogen and fluorine substituents. The spiro junction at position 3.5 creates conformational rigidity, which is critical for modulating receptor binding and stability.
  • Physicochemical Properties :

  • Molecular Formula: C₉H₁₂F₆N₂O (hydrochloride salt: C₉H₁₂F₆N₂O·HCl) .
  • Molecular Weight: 278.20 g/mol .
  • Key Functional Groups: Two fluorine atoms at position 2, a tertiary nitrogen in the azaspiro ring, and potential hydrogen-bonding sites.
    • Methodological Insight : Characterize using NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm spirocyclic geometry and fluorine placement .

Q. What are common synthetic routes for this compound, and how are yields optimized?

  • Synthetic Routes :

  • Two-Step Cyclization : Start with a fluorinated precursor (e.g., 2-fluoropyrrolidine) and employ cyclization agents like lithium aluminum hydride (LiAlH₄) to form the spirocyclic core. Fluorination can be achieved via electrophilic substitution or late-stage fluorination .
  • Salt Formation : Hydrochloride salts (e.g., this compound hydrochloride) are synthesized by treating the free base with HCl gas in anhydrous ether, yielding >95% purity .
    • Yield Optimization :
  • Use flow chemistry for precise control of reaction parameters (temperature, stoichiometry).
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound derivatives to biological targets?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with sigma receptors (S1R/S2R). Focus on fluorine’s electronegativity and spirocyclic rigidity to assess steric and electronic complementarity .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
    • Case Study : Derivatives of 2,7-diazaspiro[3.5]nonane showed Ki values of 2.7–165 nM for sigma receptors. Fluorine substitution enhanced S1R selectivity by 10-fold compared to non-fluorinated analogs .

Q. What strategies are effective in resolving conflicting bioactivity data across different assay conditions for this compound?

  • Data Reconciliation Framework :

  • Assay Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For example, S1R antagonism in vivo (mechanical allodynia models) should align with in vitro binding data .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem, ChEMBL) and apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability) .
    • Example : A 2,7-diazaspiro[3.5]nonane derivative exhibited conflicting Ki values (13 nM vs. 102 nM) for S1R/S2R. Adjusting Mg²⁺ concentration in assay buffers resolved discrepancies due to ion-dependent receptor conformations .

Key Methodological Recommendations

  • Characterization : Always cross-validate spirocyclic structures with XRD to avoid misassignment of regioisomers .
  • Biological Assays : Include positive controls (e.g., BD-1063 for S1R) and test compounds at multiple concentrations to rule out false negatives .

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